molecular formula C22H18BrFN2O3S B3000089 2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005300-22-0

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B3000089
CAS No.: 1005300-22-0
M. Wt: 489.36
InChI Key: QCGSBYXDSFECPG-UHFFFAOYSA-N
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Description

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule with the molecular formula C₂₂H₁₈BrFN₂O₃S and a molecular weight of 489.4 g/mol . This benzamide derivative is built around a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The core structure is functionalized with a 4-fluorobenzenesulfonyl group and a 2-bromobenzamide moiety, making it a complex and interesting compound for chemical and pharmacological investigation. While the specific biological target for this compound is not explicitly documented in the available literature, its structural features suggest significant potential as a key intermediate in organic synthesis and drug discovery campaigns. Tetrahydroquinoline-based compounds have been extensively researched for their utility in inhibiting specific biological targets, such as the nuclear receptor RORγ, and have been investigated for the treatment of various immune and inflammatory diseases . Researchers can utilize this high-quality compound as a building block for library synthesis or as a pharmacological probe to explore novel signaling pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSBYXDSFECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20BrFN2O2S
  • Molecular Weight : 396.33 g/mol

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common method includes the bromination of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide using bromine or a brominating agent in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

The biological activity of this compound primarily stems from its interaction with various biological macromolecules. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the activity of NF-κB and inducible nitric oxide synthase (iNOS), which are crucial in cancer progression and inflammation . The IC₅₀ values for inhibition of these pathways suggest strong activity in the nanomolar range.

Data Table: Biological Activities

Activity TypeTarget MoleculeIC₅₀ (nM)Reference
NF-κB InhibitionNF-κB<50
iNOS InhibitioniNOS<100
Quinone Reductase 1 InductionQR1<200

Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, this compound exhibited significant cytotoxicity. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell proliferation effectively .

Study 2: Inhibition of Inflammatory Pathways

Another study investigated the compound's effects on inflammatory pathways. The results indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) UV λmax (MeOH, nm) Key Functional Groups
Target Compound Not reported Not reported 4-Fluorophenylsulfonyl, 2-bromobenzamide
7a 164–166 202.6, 252.0 Bromophenylsulfonyl, benzamide
7b 154–155 202.6, 255.5 Bromophenylsulfonyl, p-tolyl
10e Not reported Not reported Morpholine carbamoyl, trifluoromethyl

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